Potassium (4-methoxycarbonylphenyl)trifluoroborate
Description
Potassium (4-methoxycarbonylphenyl)trifluoroborate (CAS: 705254-34-8, molecular formula: C₈H₇BF₃O₂K) is a tetracoordinate organoboron reagent with a methoxycarbonyl-substituted aryl group. This compound belongs to the class of potassium organotrifluoroborates, which are bench-stable alternatives to boronic acids. The trifluoroborate group stabilizes the boron center, reducing susceptibility to oxidation and protodeboronation—common limitations of tricoordinate boronic acids . The methoxycarbonyl substituent introduces electron-withdrawing effects, enhancing stability and modifying reactivity in cross-coupling and functionalization reactions .
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSKWRPRJKKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635798 | |
| Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705254-34-8 | |
| Record name | Borate(1-), trifluoro[4-(methoxycarbonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705254-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroboration of Alkenes Followed by Fluorination
Although less common for this specific aryl derivative, primary alkyl or aryl trifluoroborates can be synthesized by hydroboration of alkenes to form boronic acids, which are then converted to trifluoroborates by treatment with KHF2. This method is more typical for alkyltrifluoroborates but can be adapted for aryl systems with appropriate substituents.
Transition-Metal-Free Borylation of Aryl Halides
Recent advances include the transition-metal-free borylation of aryl bromides using bis(pinacolato)diboron (B2pin2) with base-promoted conditions to generate boronic acid intermediates, which can be converted to trifluoroborates. For this compound, aryl bromides bearing methyl ester substituents have been successfully converted with high selectivity and yields (~75%).
Detailed Research Findings and Data
Analytical and Purification Techniques
- Washing and Precipitation: Hot acetone washing removes residual impurities, followed by diethyl ether precipitation to isolate pure trifluoroborate salts.
- Drying: Vacuum drying ensures removal of residual moisture, critical for stability.
- Characterization: NMR spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F), melting point, and elemental analysis confirm compound identity and purity.
Chemical Reactions Analysis
Potassium (4-methoxycarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
Potassium (4-methoxycarbonylphenyl)trifluoroborate serves as a versatile coupling partner in Suzuki-Miyaura reactions. This reaction involves the coupling of aryl or vinyl halides with boron compounds in the presence of a palladium catalyst, facilitating the formation of complex organic molecules. The trifluoroborate group enhances the reactivity of the carbon-boron bond, making it more susceptible to nucleophilic attack .
Case Study: Drug Development
In drug development, this compound is instrumental in synthesizing biologically active molecules. For instance, its application in creating complex organic compounds can lead to the discovery of new therapeutic agents. Research indicates that this compound can be employed to synthesize derivatives that exhibit potential pharmacological activity .
Nitrosation and Other Transformations
Nitrosation Reactions
Recent studies have demonstrated that this compound can undergo nitrosation using nitrosonium tetrafluoroborate (NOBF). This reaction allows for the selective formation of nitrosated products, which are valuable intermediates in organic synthesis. The optimization of reaction conditions has shown yields as high as 89% for desired nitrosated products .
Diels-Alder Reactions
The compound can also participate in Diels-Alder reactions, which are crucial for constructing six-membered ring systems. The ability to introduce various functionalities through this reaction enhances its utility in synthesizing complex natural products and pharmaceuticals .
Stability and Handling
This compound is noted for its stability under recommended storage conditions and its compatibility with various solvents, making it a practical choice for laboratory applications. Its non-hygroscopic nature further simplifies handling during synthetic procedures .
Mechanism of Action
The primary mechanism of action for potassium (4-methoxycarbonylphenyl)trifluoroborate is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . The reaction involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the trifluoroborate group, which makes it an efficient and reliable reagent for these types of reactions .
Comparison with Similar Compounds
Research Findings and Challenges
- Stability trade-offs: While EWGs enhance stability, they may reduce nucleophilicity in certain reactions. For example, potassium phenyltrifluoroborate requires Lewis acids (e.g., Sc(OTf)₃) for Passerini reactions, whereas alkenyltrifluoroborates react without additives .
- Synthesis scalability: The title compound can be synthesized via KHF₂-mediated methods (), but separation from potassium hydroxide byproducts remains challenging, as seen in corannulene trifluoroborates .
Biological Activity
Potassium (4-methoxycarbonylphenyl)trifluoroborate, an organoboron compound, has garnered attention in synthetic organic chemistry due to its unique properties and versatility. With the molecular formula CHBFKO and a molecular weight of 242.04 g/mol, this compound serves as a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The trifluoroborate group enhances its reactivity, making it a critical component in the synthesis of biologically active molecules.
This compound functions primarily as a coupling reagent in organic synthesis. It acts as a surrogate for boronic acids, enabling the formation of complex organic structures that are pivotal in drug development. The trifluoroborate moiety activates the carbon-boron bond, facilitating nucleophilic attacks by aryl or vinyl halides in the presence of palladium catalysts. This catalytic cycle is essential for creating new carbon-carbon bonds, which are foundational in synthesizing therapeutic agents and other biologically relevant compounds .
Applications in Drug Development
The compound's role in synthesizing biologically active molecules extends to various therapeutic areas, including oncology and infectious diseases. Its ability to facilitate the formation of complex organic compounds allows researchers to explore new drug candidates efficiently. For instance, this compound has been utilized in synthesizing substituted purines, which are crucial for developing antiviral and anticancer drugs .
Case Study 1: Synthesis of Substituted Purines
Recent studies have demonstrated the effectiveness of this compound in synthesizing substituted purines through Suzuki-Miyaura coupling reactions. In one study, the compound was coupled with halopurines to yield various substituted products with significant biological activity. The methodology employed palladium catalysts under microwave conditions, enhancing reaction efficiency and yield .
Case Study 2: Nitrosation Reactions
Another notable application involves the nitrosation of organotrifluoroborates using nitrosonium tetrafluoroborate (NOBF). This compound was subjected to nitrosation under optimized conditions, yielding high percentages of nitrosated products. This reaction pathway is significant for developing nitrogen-containing compounds that exhibit biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Potassium phenyltrifluoroborate | Lacks methoxycarbonyl group | Simpler structure with different reactivity |
| Potassium 4-methoxyphenyltrifluoroborate | Contains methoxy group | Different chemical properties affecting applications |
| Potassium 4-(2-methoxyethylcarbamoyl)phenyltrifluoroborate | Different substituents | Alters reactivity and application scope |
This compound stands out due to its stability and ease of handling compared to other organoboron compounds. Its unique structural features allow for diverse applications across synthetic chemistry and drug development .
Q & A
Q. How is Potassium (4-methoxycarbonylphenyl)trifluoroborate synthesized, and what purification methods are recommended?
Potassium trifluoroborates are typically synthesized via the reaction of boronic acids with potassium fluoride (KF) in polar aprotic solvents (e.g., THF or acetone). For the methoxycarbonylphenyl variant, the corresponding boronic acid precursor undergoes fluoroboration under controlled pH to stabilize the trifluoroborate anion. Purification involves recrystallization from ethanol/water mixtures to remove excess KF and byproducts. Storage under inert gas (argon) at -20°C is critical to prevent hydrolysis .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for structural confirmation. For example, ¹¹B NMR typically shows a quartet (J = ~37 Hz) for the trifluoroborate group, while ¹⁹F NMR exhibits a sharp singlet. Mass spectrometry (HRMS or ESI-MS) and elemental analysis further validate purity. Monitoring hydrolysis byproducts (e.g., boronic acids) via HPLC or TLC is recommended .
Q. What are the optimal storage conditions to prevent degradation?
Store the compound at -20°C in airtight containers under argon to minimize exposure to moisture and oxygen. Solutions in anhydrous THF or DMF should be prepared fresh or stored for ≤1 month at -20°C. Repeated freeze-thaw cycles must be avoided to prevent decomposition .
Advanced Research Questions
Q. How does fluoride release during Suzuki-Miyaura coupling influence catalytic efficiency?
Endogenous fluoride (from trifluoroborate hydrolysis) activates palladium catalysts by displacing ligands (e.g., chloride) and stabilizes intermediates during transmetalation. However, excess fluoride can inhibit the catalyst by forming unreactive Pd-F complexes. Optimal catalytic turnover requires balancing fluoride concentration through solvent choice (e.g., aqueous THF enhances hydrolysis control) and base stoichiometry (e.g., K₂CO₃ vs. Cs₂CO₃) .
Q. What solvent systems minimize side reactions like protodeboronation?
Biphasic THF/water (10:1) suppresses protodeboronation compared to toluene/water (3:1). The aqueous phase facilitates controlled hydrolysis of the trifluoroborate to the active boronic acid, while THF stabilizes the intermediate. At 55°C, protodeboronation accelerates, so reactions should be conducted at ≤40°C unless rapid turnover is required .
Q. Can this reagent participate in photoredox-catalyzed reactions?
Yes. Under visible-light photoredox conditions (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts), the trifluoroborate can undergo radical addition with electrophilic partners (e.g., aryl halides). This method expands functional group compatibility, enabling C–C bond formation without traditional palladium catalysts. Solvent choice (acetonitrile or DMSO) and light intensity critically affect yields .
Q. How does base selection impact hydrolysis kinetics and reaction outcomes?
Strong bases (e.g., KOH) accelerate hydrolysis to the boronic acid but risk over-hydrolysis to boronate species, which are less reactive. Weak bases (e.g., K₂CO₃) provide gradual fluoride release, improving coupling efficiency. Titration studies using ¹⁹F NMR reveal that 3 equivalents of K₂CO₃ are required for complete hydrolysis, whereas 6 equivalents of KOH lead to rapid degradation .
Q. What strategies mitigate competing side reactions in cross-coupling?
- Catalyst pre-activation: Use Pd(OAc)₂ with chelating ligands (e.g., SPhos) to stabilize the active Pd⁰ species.
- Additive control: Adding 1–2 mol% of KI enhances oxidative addition with aryl bromides.
- Substrate masking: Protect the methoxycarbonyl group with tert-butyl esters to prevent nucleophilic attack during coupling .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
